![molecular formula C₁₅H₁₇NO₄ B1144902 1-[5-(羟甲基)-2-呋喃基]-2-甲基-1,2,3,4-四氢异喹啉-4,8-二醇 CAS No. 1312706-18-5](/img/no-structure.png)

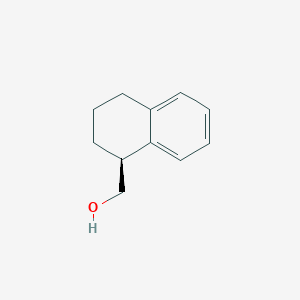

1-[5-(羟甲基)-2-呋喃基]-2-甲基-1,2,3,4-四氢异喹啉-4,8-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves base-catalysed ring transformation of furyl-dihydroisoquinolines, leading to the formation of dihydropyrrolo[2,1-a]isoquinolines via a new synthesis pathway. The reaction mechanism and structural derivation are supported by spectroscopic data and the properties of the reaction products (Losel & Daniel, 1985).

Molecular Structure Analysis

The molecular structure of compounds related to 1-[5-(hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol and its derivatives can be analyzed through spectroscopic techniques such as LC-MS and NMR. These methodologies have enabled the identification and full characterization of new compounds, confirming their formation mechanisms (Douša et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving this compound often result in the formation of hydroxylated derivatives, which exhibit decreased toxicity and increased potential for therapeutic applications. The influence of substitution on toxicity and neuroprotective activity has been explored, showing that hydroxyl substitution decreases toxicity (Okuda, Kotake, & Ohta, 2003).

科学研究应用

药物研究

- 药物-赋形剂相容性测试:此化合物已被确定为含有苯肾上腺素和蔗糖的药物制剂中的降解产物,突出了其在药物稳定性研究中的相关性 (Douša et al., 2011).

- 神经保护活性:研究表明,1-甲基-1,2,3,4-四氢异喹啉(一种相关化合物)的衍生物显示出神经保护活性,表明在治疗帕金森病等神经系统疾病方面具有潜在应用 (Okuda, Kotake, & Ohta, 2003); (Okuda, Kotake, & Ohta, 2006).

有机化学

- 异吲哚并[1,2-a]异喹啉生物碱合成:此化合物参与通过分子内狄尔斯-阿尔德反应合成异吲哚并[1,2-a]异喹啉生物碱,如 Nuevamine 和 Jamtine,为合成有机化学领域做出贡献 (Zubkov et al., 2009).

- 呋喃化合物合成:它在合成各种呋喃化合物中发挥作用,这些化合物是有机合成中的重要中间体 (Hirao et al., 1971).

材料科学

- 烷基呋喃醇的热解:此化合物源自特定烷基呋喃醇的热解,这一过程与了解这些物质的化学性质和应用有关 (Nelson & Hallen, 1987).

未来方向

作用机制

Target of Action

The primary target of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol is Serine hydroxymethyl transferase (SHMT) . SHMT is an enzyme that plays a crucial role in the metabolism of amino acids. It catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and methylene tetrahydrofolate .

Mode of Action

The compound interacts with its target, SHMT, by binding to it. This binding decreases the enzymatic activity of SHMT in a time- and dosage-dependent manner . The compound competes with phenyl-serine at the binding sites, leading to a decrease in the enzymatic activity of SHMT .

Biochemical Pathways

The interaction of the compound with SHMT affects the serine and glycine metabolic pathways. SHMT is a key enzyme in these pathways, and its inhibition can lead to changes in the levels of serine and glycine in the cell . The compound’s action also impacts the folate cycle, as SHMT is involved in the conversion of tetrahydrofolate to methylene tetrahydrofolate .

Result of Action

The binding of the compound to SHMT and the subsequent decrease in its enzymatic activity can lead to changes in the cellular levels of serine, glycine, and tetrahydrofolate. These changes can potentially affect various cellular processes, including protein synthesis and cell growth .

生化分析

Biochemical Properties

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The hydroxymethyl group in the compound can undergo oxidation to form aldehyde or carboxylic acid derivatives, which can further participate in various metabolic pathways . Additionally, the compound’s furan ring structure allows it to engage in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and stability .

Cellular Effects

The effects of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular responses, such as changes in cell proliferation, apoptosis, and differentiation. Furthermore, the compound’s impact on cellular metabolism includes the regulation of metabolic fluxes and the levels of key metabolites .

Molecular Mechanism

At the molecular level, 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to significant changes in cellular function and metabolic pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol over time are critical factors in its laboratory use. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental stresses, such as high temperature or extreme pH . Long-term exposure to the compound has been associated with cumulative effects on cellular function, including potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

In animal models, the effects of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol vary with dosage. Low to moderate doses have been shown to exert beneficial effects, such as enhanced metabolic activity and improved cellular resilience to stress . At high doses, the compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key intermediates. The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion .

Transport and Distribution

The transport and distribution of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, which regulate its intracellular concentration . Once inside the cell, it can bind to cytoplasmic and nuclear proteins, affecting its localization and accumulation . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol is determined by targeting signals and post-translational modifications. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization can influence its activity and function, as different cellular environments provide distinct biochemical contexts. For example, mitochondrial localization may enhance the compound’s role in regulating oxidative metabolism and energy production .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol, which is synthesized from commercially available starting materials. The second intermediate is 5-(hydroxymethyl)-2-furfural, which is synthesized from furfural. The two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "Furfural", "Ammonium acetate", "Sodium borohydride", "Sodium hydroxide", "2,3-dihydroxybenzaldehyde", "Acetic anhydride", "Sulfuric acid", "Methanol", "Acetone", "Hydrochloric acid", "Sodium chloride", "Methanesulfonic acid", "Sodium carbonate", "Methyl iodide" ], "Reaction": [ "Synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol:", "Step 1: Furfural is converted to 5-(hydroxymethyl)-2-furfural using sodium borohydride and sodium hydroxide.", "Step 2: 2,3-dihydroxybenzaldehyde is condensed with acetic anhydride and sulfuric acid to form 2,3-diacetoxybenzaldehyde.", "Step 3: 2,3-diacetoxybenzaldehyde is reacted with ammonium acetate and sodium carbonate to form 2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol.", "Synthesis of 5-(hydroxymethyl)-2-furfural:", "Step 1: Furfural is reacted with methanol and hydrogen chloride to form methyl furfural.", "Step 2: Methyl furfural is reacted with methanesulfonic acid to form 5-(methoxymethyl)-2-furfural.", "Step 3: 5-(methoxymethyl)-2-furfural is hydrolyzed with sodium hydroxide to form 5-(hydroxymethyl)-2-furfural.", "Coupling of intermediates:", "2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol and 5-(hydroxymethyl)-2-furfural are coupled using a condensation reaction in the presence of methyl iodide and sodium carbonate to form 1-[5-(hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol." ] } | |

CAS 编号 |

1312706-18-5 |

分子式 |

C₁₅H₁₇NO₄ |

分子量 |

275.3 |

同义词 |

1,2,3,4-Tetrahydro-1-[5-(hydroxymethyl)-2-furanyl]-2-methyl-4,8-isoquinolinediol; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。